Methyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine
Description
Methyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine (CAS: 1249069-09-7) is a thiazole-containing compound with the molecular formula C₇H₁₂N₂S₂ and a molecular weight of 188.31 g/mol . Its structure features a 4-methylthiazole core linked via a sulfanylethyl group to a methylamine moiety. This compound is of interest in medicinal chemistry due to the pharmacological relevance of thiazole derivatives, which are known for antimicrobial, anticancer, and enzyme-inhibitory activities.
Properties
Molecular Formula |
C7H12N2S2 |
|---|---|
Molecular Weight |
188.3 g/mol |
IUPAC Name |
N-methyl-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanamine |
InChI |
InChI=1S/C7H12N2S2/c1-6-5-11-7(9-6)10-4-3-8-2/h5,8H,3-4H2,1-2H3 |
InChI Key |
LSGRFKUHMCIMRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)SCCNC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine typically involves the reaction of 4-methyl-1,3-thiazole-2-thiol with an appropriate alkylating agent under basic conditions. The reaction can be carried out in solvents such as dimethylformamide (DMF) or ethanol, with bases like potassium carbonate or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the sulfanyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Methyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new drugs with anti-inflammatory and antiviral activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of Methyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to antimicrobial, antifungal, and anti-inflammatory effects. The compound may also modulate signaling pathways involved in inflammation and immune responses .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Thiazole derivatives with substituents on the thiazole ring or amine group exhibit variations in lipophilicity (ALogP), solubility, and binding affinities. Key structural analogs include:
| Compound Name | Molecular Formula | Substituents | ALogP | Key Features | Reference |
|---|---|---|---|---|---|
| Methyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine | C₇H₁₂N₂S₂ | 4-methylthiazole, sulfanylethyl, methylamine | 3.5853* | Moderate lipophilicity | |
| MS8 (N-(4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide) | C₁₄H₁₃N₃O₂S | 4-methylthiazole, phenoxybenzamide | N/A | EHD4 inhibitor | |
| 2-[[2-[(Dimethylamino)methyl]thiazol-4-yl]methylsulfanyl]ethanamine | C₉H₁₆N₃S₂ | Dimethylamino, thiazole-4-yl, sulfanyl | N/A | Enhanced solubility due to dimethylamine | |
| (2-Ethyl-1,3-thiazol-4-yl)methylamine | C₇H₁₂N₂S | Ethylthiazole, methylamine | N/A | Increased hydrophobicity from ethyl | |
| Thiabendazole | C₁₀H₇N₃S | Benzothiazole, methylamine | 2.8488* | Antifungal agent |
*ALogP values from structurally related compounds in (e.g., E1: 3.5853, AB2-associated thiabendazole: 2.8488).
Key Observations :
Key Findings :
Pharmacological Potential
- Antimicrobial Activity : Thiabendazole’s antifungal properties suggest that the target compound’s thiazole core could be optimized for similar applications .
Biological Activity
Methyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine is a thiazole-derived compound that has garnered attention for its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article delves into the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of a thiazole ring, which contributes significantly to its biological properties. The synthesis of this compound typically involves a multi-step process that includes the reaction of thiazole derivatives with amines and other reagents under controlled conditions.
Synthesis Overview
- Starting Materials : The synthesis often begins with 1,3-thiazole derivatives and various amine precursors.
- Reagents : Common reagents include sulfur-containing compounds that facilitate the formation of the thiazole ring.
- Reaction Conditions : The reactions are typically conducted under mild conditions to prevent degradation of sensitive functional groups.
Antimicrobial Properties
Thiazole derivatives have been reported to exhibit significant antimicrobial activity. In studies assessing the efficacy of this compound against various microbial strains, it was found to possess notable inhibitory effects.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 μg/mL |
| Escherichia coli | 75 μg/mL |
| Candida albicans | 30 μg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Antifungal Activity
The antifungal activity of this compound was assessed against several fungal pathogens. The compound exhibited a pMIC (potency Minimum Inhibitory Concentration) range indicating its effectiveness:
| Fungal Pathogen | pMIC (mM) |
|---|---|
| Candida albicans | 3.92–4.01 |
| Aspergillus niger | 4.01–4.23 |
These findings indicate that the thiazole moiety enhances the antifungal properties of the compound, making it a promising candidate for further development .
The biological activity of this compound is attributed to its ability to interfere with microbial cell wall synthesis and function. The thiazole ring plays a critical role in binding to target sites within microbial cells, disrupting essential processes such as protein synthesis and metabolic pathways.
Case Studies
Several studies have explored the biological activity of thiazole derivatives:
- Study on Antimicrobial Efficacy : A comprehensive study evaluated various thiazole derivatives against a panel of Gram-positive and Gram-negative bacteria. This compound showed superior antibacterial activity compared to traditional antibiotics like chloramphenicol .
- Antifungal Screening : In another study focused on antifungal properties, compounds similar to this compound were tested against clinical isolates of fungi. The results indicated that modifications in the thiazole structure significantly impacted antifungal potency .
Q & A
Q. Critical Reaction Parameters :
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 231.0864 for C₉H₁₇N₃S₂) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using C18 columns and acetonitrile/water gradients .
Advanced: How can computational methods predict the biological activity of this compound?
Answer:
Computational strategies include:
- Molecular Docking : Simulates binding affinity to target proteins (e.g., bacterial enzymes). Studies on similar thiazoles show interactions with Staphylococcus aureus dihydrofolate reductase (DHFR) via hydrogen bonding and hydrophobic contacts .
- QSAR Modeling : Relates structural descriptors (e.g., logP, polar surface area) to antimicrobial activity. For example, electron-withdrawing groups on the thiazole ring enhance potency against Gram-negative bacteria .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., bioavailability score: 0.55; CNS permeability: low) .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar thiazole amines?
Answer:
Contradictions often arise from variations in:
Assay Conditions : Differences in bacterial strains (e.g., E. coli ATCC 25922 vs. clinical isolates) or culture media (e.g., Mueller-Hinton vs. LB agar) affect MIC values .
Structural Modifications : Minor changes (e.g., methyl vs. ethyl groups on the thiazole) alter solubility and target affinity. For example:
| Compound | Substituent | MIC (μg/mL) against S. aureus |
|---|---|---|
| A | 4-Methyl | 8.2 |
| B | 4-Ethyl | 12.5 |
Data Normalization : Standardize results using positive controls (e.g., ciprofloxacin) and statistical methods (e.g., ANOVA with post-hoc tests) .
Advanced: What role does the sulfanyl ethylamine moiety play in the compound's pharmacokinetics?
Answer:
The sulfanyl (-S-) and ethylamine (-CH₂CH₂NH-) groups contribute to:
- Solubility : The amine group enhances water solubility at physiological pH, while the thioether linkage increases lipophilicity (logP ~1.2) .
- Metabolic Stability : The thioether resists oxidative metabolism by cytochrome P450 enzymes, prolonging half-life compared to ether analogs .
- Membrane Permeability : Molecular dynamics simulations suggest the flexible ethyl chain facilitates passive diffusion across lipid bilayers .
Q. Key Data :
| Property | Value | Method |
|---|---|---|
| logP | 1.2 | XLogP3 |
| Topological PSA | 95.7 Ų | SwissADME |
| Hydrogen Bonding | 1 donor, 5 acceptors | ChemAxon |
Basic: What are the stability considerations for storing this compound?
Answer:
- Temperature : Store at 4°C in amber vials to prevent photodegradation .
- Moisture Sensitivity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the thioether bond .
- Long-Term Stability : Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when sealed under N₂ .
Advanced: How can researchers modify the thiazole core to enhance target selectivity?
Answer:
- Electron-Donating Groups : 4-Methyl substitution increases electron density on the thiazole, improving binding to bacterial DNA gyrase .
- Bulkier Substituents : Introducing phenyl or morpholine groups at the 5-position reduces off-target interactions in mammalian cells .
- Hybrid Derivatives : Conjugation with known pharmacophores (e.g., sulfonamides) broadens antimicrobial spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
